

# Ravidasvir Hydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Ravidasvir hydrochloride*

Cat. No.: *B610419*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Ravidasvir hydrochloride**, a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein.

## Chemical Structure and Identifiers

**Ravidasvir hydrochloride** is a second-generation, orally active and selective inhibitor of the HCV NS5A protein.<sup>[1][2]</sup> Its chemical structure is detailed below:

Chemical Structure:

Table 1: Chemical Identifiers for **Ravidasvir Hydrochloride**

Identifier	Value	Source(s)
IUPAC Name	methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride	[3][4]
Synonyms	Ravidasvir dihydrochloride, PPI-668, Ravidasvir HCl	[2][3]
CAS Number	1303533-81-4	[2][3]
Molecular Formula	C42H52Cl2N8O6	[2][3]
PubChem CID	71665718	[3]

## Physicochemical Properties

A summary of the key physicochemical properties of **Ravidasvir hydrochloride** is presented in Table 2. This data is essential for formulation development and experimental design.

Table 2: Physicochemical Properties of **Ravidasvir Hydrochloride**

Property	Value	Source(s)
Molecular Weight	835.8 g/mol	[3]
Appearance	Solid powder	[5]
Solubility	Soluble in DMSO.	[2]
Storage Conditions	Dry, dark and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).	[2]

## Mechanism of Action and Antiviral Activity

**Ravidasvir hydrochloride** exerts its antiviral effect by targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). NS5A is a critical component of the HCV replication complex and plays a central role in viral RNA replication and virion assembly. By inhibiting NS5A, **Ravidasvir hydrochloride** effectively disrupts the viral life cycle.

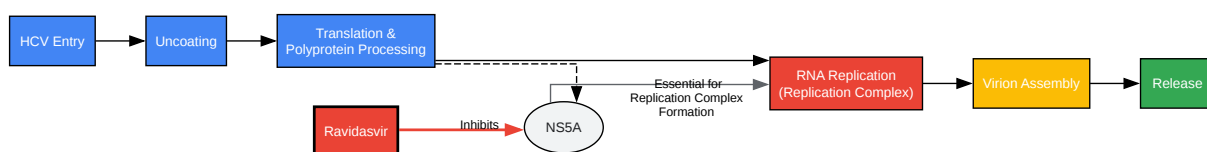
The potency of **Ravidasvir hydrochloride** against different HCV genotypes has been determined using in vitro replicon assays. The 50% effective concentration (EC<sub>50</sub>) values, which represent the concentration of the drug that inhibits 50% of viral replication, are summarized in Table 3.

Table 3: In Vitro Antiviral Activity of **Ravidasvir Hydrochloride** against HCV Genotypes

HCV Genotype	Replicon System	EC <sub>50</sub> (nM)	Source(s)
1a	Huh7 cells	0.12	[6][7]
1b	Huh7 cells	0.01	[6][7]
3a	Huh7 cells	1.14	[6][7]

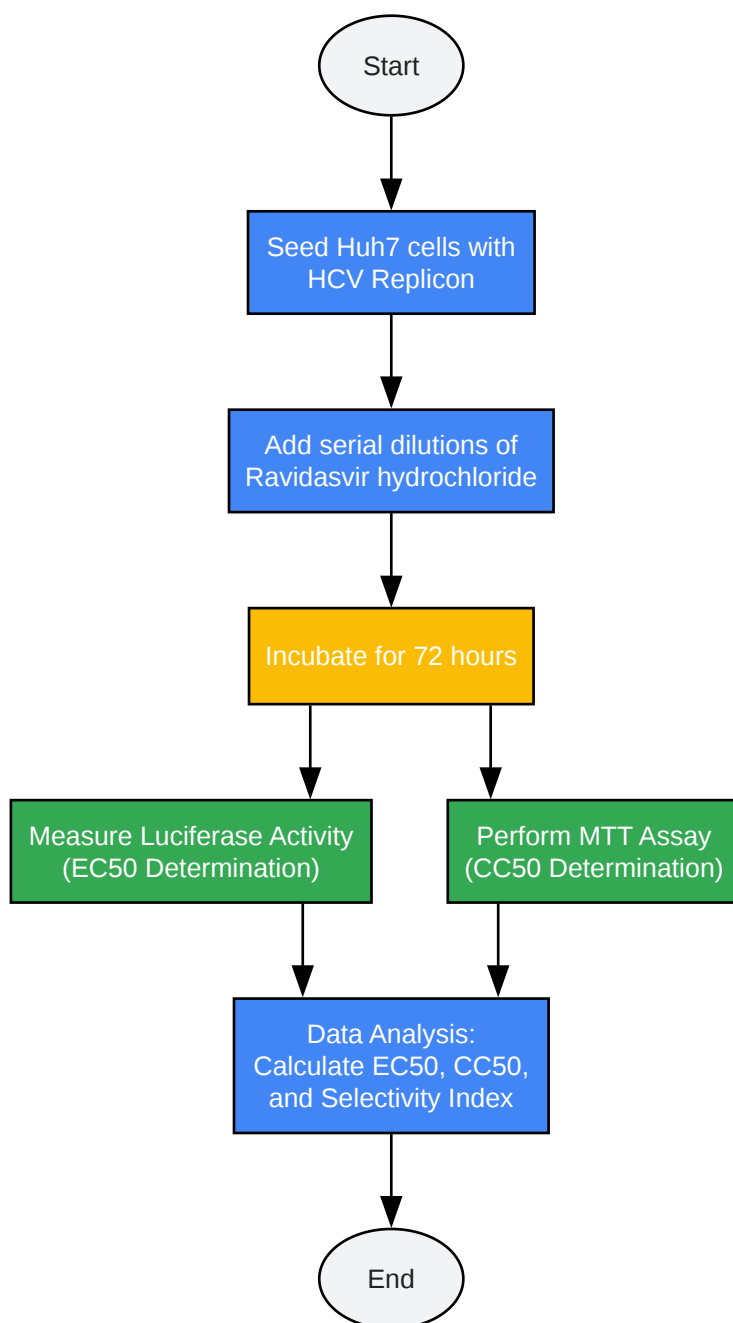
## Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures related to **Ravidasvir hydrochloride**, the following diagrams are provided.



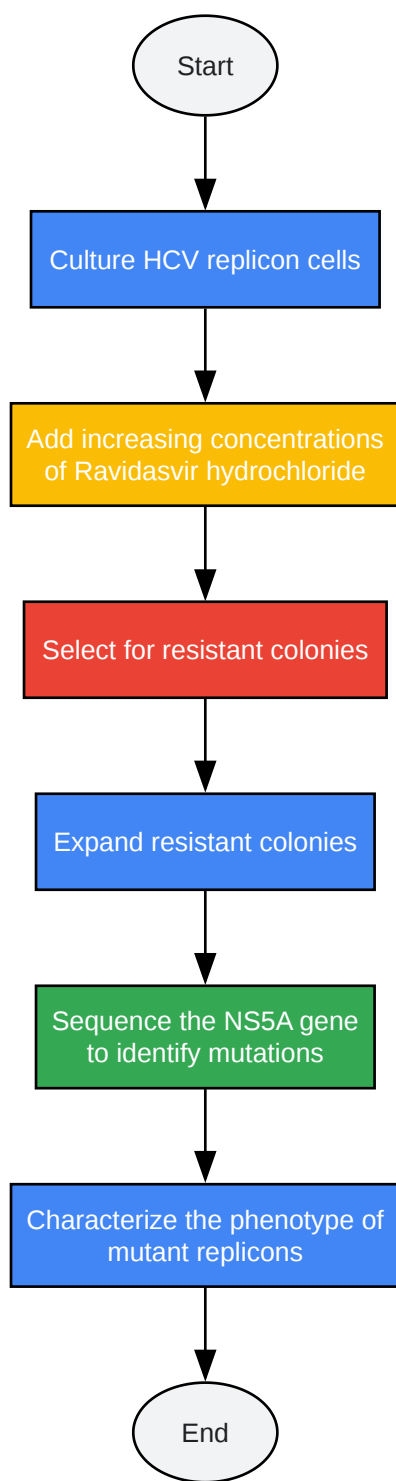
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Caption: Hepatitis C Virus (HCV) Replication Cycle and the Role of NS5A.



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Caption: Experimental Workflow for In Vitro Antiviral and Cytotoxicity Assays.



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Caption: Workflow for In Vitro Selection of Drug-Resistant HCV Replicons.

## Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate reproducibility and further investigation.

## HCV Replicon Assay for EC50 Determination (Luciferase Reporter)

This protocol describes the determination of the 50% effective concentration (EC50) of **Ravidasvir hydrochloride** using a luciferase-based HCV replicon assay.

Materials:

- Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene.
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and G418.
- **Ravidasvir hydrochloride** stock solution in DMSO.
- 96-well or 384-well plates.
- Luciferase assay reagent.
- Luminometer.

Procedure:

- Cell Seeding:
  - Culture Huh-7 replicon cells in DMEM with necessary supplements.
  - Trypsinize, count, and adjust the cell density.
  - Seed the cells into 96-well or 384-well plates at an optimal density (e.g., 5,000-10,000 cells/well).[8]
  - Incubate for 24 hours at 37°C with 5% CO<sub>2</sub>. [8]
- Compound Addition:

- Prepare serial dilutions of **Ravidasvir hydrochloride** in DMSO.
- Add the diluted compound to the cells. Include a vehicle control (DMSO only).
- Incubation:
  - Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.[\[8\]](#)
- Luciferase Assay:
  - After incubation, equilibrate plates to room temperature.
  - Prepare and add the luciferase assay reagent to each well.
  - Incubate as per the manufacturer's instructions to allow for cell lysis and the luciferase reaction.
  - Measure the luminescence signal using a luminometer.[\[8\]](#)
- Data Analysis:
  - Normalize the luminescence data.
  - Plot the percentage of inhibition against the logarithm of the drug concentration and fit to a dose-response curve to determine the EC<sub>50</sub> value.

## MTT Cytotoxicity Assay for CC<sub>50</sub> Determination

This protocol outlines the determination of the 50% cytotoxic concentration (CC<sub>50</sub>) of **Ravidasvir hydrochloride** using an MTT assay.

Materials:

- Huh-7 cells.
- DMEM with 10% FBS and antibiotics.
- **Ravidasvir hydrochloride** stock solution in DMSO.

- 96-well plates.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO or acidified isopropanol).
- Microplate reader.

Procedure:

- Cell Seeding:
  - Seed Huh-7 cells in a 96-well plate at a predetermined density and incubate overnight.
- Compound Addition:
  - Add serial dilutions of **Ravidasvir hydrochloride** to the cells. Include a vehicle control and a no-cell control.
- Incubation:
  - Incubate the plate for 72 hours at 37°C.
- MTT Addition and Incubation:
  - Add 10 µL of MTT solution to each well.[9]
  - Incubate for 4 hours at 37°C.[9]
- Solubilization:
  - Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
  - Shake the plate for 15 minutes to ensure complete dissolution.
- Absorbance Measurement:
  - Read the absorbance at 570 nm using a microplate reader.



- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Plot the percentage of viability against the logarithm of the drug concentration and fit to a dose-response curve to determine the CC50 value.

## In Vitro Resistance Selection

This protocol provides a general framework for the selection of HCV replicons with reduced susceptibility to **Ravidasvir hydrochloride**.

Procedure:

- Long-term Culture:
  - Culture HCV replicon-harboring cells in the presence of a starting concentration of **Ravidasvir hydrochloride** (typically at or near the EC50 value).
- Dose Escalation:
  - Gradually increase the concentration of **Ravidasvir hydrochloride** in the culture medium as the cells begin to grow out.
- Isolation of Resistant Clones:
  - Isolate individual cell colonies that are able to proliferate at high concentrations of the inhibitor.
- Genotypic Analysis:
  - Extract total RNA from the resistant cell clones.
  - Amplify the NS5A coding region by RT-PCR.
  - Sequence the amplified DNA to identify mutations.[\[10\]](#)
- Phenotypic Analysis:

- Introduce the identified mutations into a wild-type replicon construct.
- Perform a replicon assay to confirm the reduced susceptibility to **Ravidasvir hydrochloride** and to assess the replicative fitness of the mutant replicons.

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